
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺是一种合成的有机化合物,属于吡咯衍生物类。吡咯是一种五元芳香杂环,包含一个氮原子。该化合物以存在噻吩环(一种含硫的五元芳香环)和酰胺基为特征。这些官能团的组合赋予该化合物独特的化学和物理性质,使其在各种科学研究领域中引起关注。
准备方法
合成路线和反应条件
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺的合成可以通过几种合成路线实现。 一种常见的方法涉及 Paal-Knorr 吡咯合成,该合成是 2,5-二甲氧基四氢呋喃与各种胺在催化量的三氯化铁存在下发生的缩合反应 。该反应在温和条件下进行,并以良好至极好的收率得到 N-取代的吡咯。
另一种方法包括羧酸与 2,4,4-三甲氧基丁烷-1-胺的缩合,然后在酸的介导下环化形成吡咯环 。这种方法对各种官能团具有高度耐受性,并提供了一种通用的方法来合成吡咯衍生物。
工业生产方法
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺的工业生产通常涉及使用上述方法进行大规模合成。方法的选择取决于成本、起始材料的可用性和最终产品的所需纯度等因素。优化反应条件,例如温度、溶剂和催化剂浓度,对于实现高收率和最大限度地减少副产物至关重要。
化学反应分析
反应类型
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以发生亲核取代反应,其中酰胺基团可以被其他亲核试剂取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下的胺或醇等亲核试剂。
形成的主要产物
氧化: 具有额外的含氧官能团的氧化衍生物。
还原: 具有氢化官能团的还原衍生物。
取代: 取代基团取代酰胺基团的取代衍生物。
科学研究应用
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂分子的构建模块,以及用作配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其潜在的治疗应用,特别是在开发针对特定生物途径的新药方面。
工业: 用于开发先进材料,例如导电聚合物和有机半导体。
作用机制
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物学效应。 例如,它可能抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性 。确切的分子靶点和途径取决于特定的应用和所研究的生物系统。
相似化合物的比较
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺可以与其他吡咯衍生物和含噻吩化合物进行比较:
吡咯衍生物: N-甲基吡咯和 N-苯基吡咯等化合物具有相似的结构特征,但在官能团和生物活性方面有所不同。
含噻吩化合物: 噻吩-2-甲酰胺和 2,5-二甲基噻吩等化合物具有相似的噻吩环,但在取代基和化学性质方面有所不同。
N,N,5-三甲基-2-吡咯-1-基噻吩-3-甲酰胺的独特之处在于其官能团的特定组合,与其他类似化合物相比,这种组合赋予了其独特的化学反应性和生物活性 .
属性
分子式 |
C12H14N2OS |
|---|---|
分子量 |
234.32 g/mol |
IUPAC 名称 |
N,N,5-trimethyl-2-pyrrol-1-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H14N2OS/c1-9-8-10(11(15)13(2)3)12(16-9)14-6-4-5-7-14/h4-8H,1-3H3 |
InChI 键 |
XUDKFXAEOZWLGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)N2C=CC=C2)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



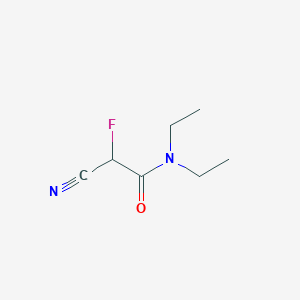
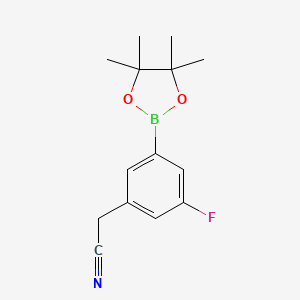
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
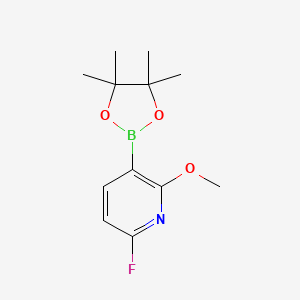


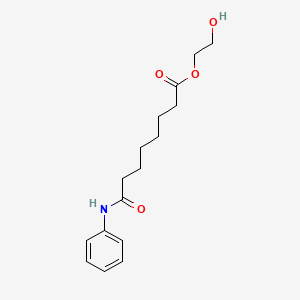

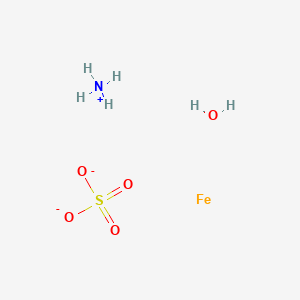
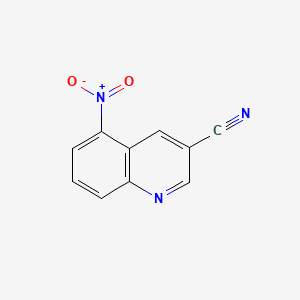
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
